N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-4-6-15(12(2)8-11)22-10-17(20)19-14-9-13(18)5-7-16(14)21-3/h4-9H,10,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKFRWEVYDYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxybenzoic acid and 2,4-dimethylphenol.
Formation of Intermediate: The 5-amino-2-methoxybenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The acyl chloride intermediate is then reacted with 2,4-dimethylphenol in the presence of a base such as triethylamine (TEA) to form the desired acetamide compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Formation of corresponding quinones or nitro compounds
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted acetamide derivatives
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituted Phenoxy Acetamides
(a) Chlorinated Derivatives
- N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide (CAS: 433963-39-4): This analog features three chlorine atoms on the phenoxy ring and a chloro-methylphenyl group. The increased halogenation enhances herbicidal activity but also raises toxicity concerns. Its molecular mass (379.07 g/mol) is significantly higher than the target compound (300.36 g/mol), likely reducing solubility .
- N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide (CAS: 1020054-40-3): With a single chlorine substituent, this compound (similarity score: 0.95 to the target) balances moderate bioactivity and reduced toxicity. The chlorine atom may improve receptor binding affinity compared to methyl groups .
(b) Alkyl-Substituted Derivatives
- Its molecular weight (300.36 g/mol) matches the target compound, suggesting similar pharmacokinetic profiles .
- N-(2,4-Dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide (CID: 876262): The addition of methoxy groups on the phenyl ring introduces stronger electron-donating effects, which could alter electronic interactions with targets. Its molecular formula (C18H21NO4) indicates higher complexity and possibly varied metabolic stability .
Heterocyclic and Sulfonamide Derivatives
- However, the absence of a dimethylphenoxy group may reduce lipophilicity .
- N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide: The thiazole ring enhances π-π stacking interactions, which could improve binding to enzymes or receptors. This modification may confer anticancer or antimicrobial properties distinct from the target compound .
- Such features are common in kinase inhibitors but may introduce synthetic challenges .
Substituent Effects on Pharmacological Activity
- Anti-Cancer Activity: highlights that acetamides with morpholinyl or piperidinyl groups (e.g., compounds 38–40) exhibit notable cytotoxicity against cancer cell lines. The target compound’s amino-methoxyphenyl group may similarly interact with DNA or microtubules, though specific activity depends on substituent positioning .
- Herbicidal Activity: Chlorinated analogs like 2,4-D (2,4-dichlorophenoxyacetic acid) are potent herbicides but lack the acetamide bridge. The target compound’s dimethylphenoxy group may mimic auxin signaling while the acetamide linker reduces non-target toxicity .
Structural and Functional Comparison Table
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₀N₂O₃
- Molecular Weight : 300.36 g/mol
- CAS Number : 1020054-36-7
The compound features an amine functional group, a methoxy group, and a dimethylphenoxy moiety, contributing to its lipophilicity and biological interactions. The structural characteristics enhance its ability to interact with various biological targets.
This compound exhibits its biological activity through several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Interaction : It could interact with various receptors, influencing cellular signaling processes.
- Cellular Pathways : The compound may interfere with cellular processes such as apoptosis and proliferation, which are critical in cancer biology.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory responses.
Neuroprotective Activity
In studies involving neuroprotection, this compound has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity. For instance, it exhibited protective effects in PC12 cells against sodium nitroprusside-induced damage, suggesting potential applications in neurodegenerative diseases .
Research Findings and Case Studies
Applications in Drug Development
Given its diverse biological activities, this compound is being investigated as a lead compound for drug development. Its structure allows for modifications that could enhance efficacy and selectivity against specific targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide?
- Answer : The synthesis typically involves coupling 2-(2,4-dimethylphenoxy)acetic acid derivatives with 5-amino-2-methoxyaniline. Key steps include:
- Acylation : Reacting 2-(2,4-dimethylphenoxy)acetyl chloride (generated via chloroacetylation under reflux with thionyl chloride) with the aniline derivative in the presence of a base like potassium carbonate in DMF .
- Purification : Post-reaction, the product is precipitated by adding water, filtered, and recrystallized. Reaction progress is monitored via TLC using ethyl acetate/hexane (3:7) as the mobile phase .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, NH stretch at ~3468 cm⁻¹) .
- ¹H NMR : Reveals aromatic protons (δ 6.6–7.5 ppm), methoxy groups (δ 3.8 ppm), and acetamide protons (δ 4.0 ppm for CH₂, δ 9.8 ppm for NH) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
Q. What are the primary challenges in achieving high-purity yields during synthesis?
- Answer : Key challenges include:
- Byproduct Formation : Side reactions during acylation require strict temperature control (0–5°C) .
- Purification : Adjusting pH to 5–6 during filtration maximizes yield by minimizing salt formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Answer :
- Solvent Selection : DMF enhances nucleophilicity of the amino group, but alternatives like acetonitrile may reduce side reactions .
- Catalysis : Adding catalytic DMAP accelerates acylation .
- Microwave Assistance : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield .
Q. What strategies are used to evaluate the structure-activity relationship (SAR) of this compound in anticancer research?
- Answer :
- Substituent Variation : Modifying the methoxy or dimethylphenoxy groups to assess impact on cytotoxicity. For example, replacing methoxy with morpholino groups increased activity against MCF-7 cells in related acetamides .
- In Vitro Assays : MTT assays on cancer cell lines (e.g., HCT-116, PC-3) at concentrations of 10–100 μM, with IC₅₀ calculations .
Q. How can in vivo studies be designed to assess anticonvulsant potential?
- Answer :
- Animal Models : PTZ-induced seizures in mice (dose range: 30–100 mg/kg, i.p.) with latency-to-seizure measurements .
- Biochemical Targets : GABA receptor binding assays (IC₅₀ determination via radioligand displacement) to identify mechanism .
Q. What computational methods aid in predicting pharmacokinetic properties?
- Answer :
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity ~2.8), bioavailability (≥30%), and blood-brain barrier penetration .
- Docking Studies : Molecular docking with targets like COX-2 or GABA receptors to prioritize derivatives for synthesis .
Methodological Considerations
Q. How to resolve contradictions in biological activity data across studies?
- Answer :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., 48-hour incubation in MTT assays) .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation that may explain discrepancies between in vitro and in vivo results .
Q. What analytical workflows are recommended for impurity profiling?
- Answer :
- HPLC-PDA/MS : Gradient elution (acetonitrile/water + 0.1% formic acid) coupled with mass detection identifies byproducts (e.g., unreacted aniline or acetylated intermediates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
